REACTION_CXSMILES
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C[O:2][CH:3](OC)/[C:4](/[CH3:11])=[CH:5]\[C:6]([O:8][CH2:9][CH3:10])=[O:7]>C(OCC)(=O)C.[Pd]>[CH:3]([CH:4]([CH3:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])=[O:2]
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Name
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|
Quantity
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73 g
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Type
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reactant
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Smiles
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COC(\C(=C/C(=O)OCC)\C)OC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
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7 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solution was filtered
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Type
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CUSTOM
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Details
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evaporated
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Type
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ADDITION
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Details
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the residual oil treated with 0.25 M hydrogen chloride in 75% aqueous methanol for 2 h
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Duration
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2 h
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Type
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ADDITION
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Details
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To the reaction mixture was added ethyl acetate (300 ml) and water (150 ml)
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Type
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WASH
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Details
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The organic phase was successively washed with sat. sodium bicarbonate solution (3×150 ml), water (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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The solution was concentrated in vacuo
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Type
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CUSTOM
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Details
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the residual oil purified by chromatography on silica gel eluting with ethyl acetate-hexane (1:9)
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Name
|
|
Type
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product
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Smiles
|
C(=O)C(CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |